molecular formula C16H19FN2O2 B2557007 N-(1-Cyanocyclobutyl)-2-(2-fluorophenoxy)-N-methylbutanamide CAS No. 1607260-26-3

N-(1-Cyanocyclobutyl)-2-(2-fluorophenoxy)-N-methylbutanamide

Cat. No. B2557007
CAS RN: 1607260-26-3
M. Wt: 290.338
InChI Key: ZPKFXQRLCFHXDP-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-2-(2-fluorophenoxy)-N-methylbutanamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety.

Scientific Research Applications

Matrix Metalloproteinase Inhibition for PET Imaging

Research on derivatives of MMP inhibitors, like CGS 27023A, for PET imaging purposes demonstrates the utility of structurally complex molecules in tracking biological processes and disease states. One study described the radiosynthesis of an 18F-labelled derivative, highlighting its potential in small-animal PET studies for disease diagnosis or progression monitoring (Wagner et al., 2009).

Fluorescent Probes for Hydrazine Detection

Another study focused on the synthesis of a fluorescent probe for hydrazine detection in biological and water samples, utilizing a dicyanoisophorone fluorescent group. This research underscores the environmental and health monitoring applications of advanced chemical sensors (Zhu et al., 2019).

Temperature Monitoring in Organic Solvents

Fluorophores have been developed for temperature-dependent emission spectra, aiding in nonintrusive temperature measurements of organic solvents. Such innovations are crucial for various industrial and research applications, ensuring precise control over chemical processes (Lou et al., 1997).

Cyclization Reactions in Organic Synthesis

The exploration of base-catalyzed cyclization offers a new approach to synthesizing cyclopropanecarboxamides, showcasing the intricate chemical reactions possible with sophisticated organic molecules for potential drug development or material science applications (Mekhael et al., 2011).

Michael Acceptors in Anti-Inflammatory Agents

Investigations into novel monocyclic cyanoenones reveal their chemical reactivity and biological potency as Michael acceptors, highlighting the intersection of organic chemistry and pharmacology in developing new therapeutic agents (Zheng et al., 2012).

properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(2-fluorophenoxy)-N-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c1-3-13(21-14-8-5-4-7-12(14)17)15(20)19(2)16(11-18)9-6-10-16/h4-5,7-8,13H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKFXQRLCFHXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C1(CCC1)C#N)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclobutyl)-2-(2-fluorophenoxy)-N-methylbutanamide

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